4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a hydroxyl group, a methyl group, and an aldehyde group attached to a biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The hydroxyl and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, hydroxylation can be achieved using a hydroxylating agent such as hydrogen peroxide, while methylation can be performed using methyl iodide.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the biphenyl compound with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of 4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: 4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-methanol
Substitution: 4-Methoxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde (ether formation)
Scientific Research Applications
4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds, such as:
4-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-[1,1’-biphenyl]-3-carbaldehyde: Lacks the hydroxyl group, which may influence its solubility and chemical reactivity.
4-Hydroxy-5-methyl-[1,1’-biphenyl]-2-carbaldehyde: The position of the aldehyde group is different, which can impact its chemical properties and interactions.
The presence of the hydroxyl, methyl, and aldehyde groups in 4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde makes it unique and versatile for various applications in research and industry.
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-5-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-10-7-12(8-13(9-15)14(10)16)11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI Key |
MZIUJVNYGACAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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